![molecular formula C11H16N2 B1602316 2-(3,4-Dihydro-2H-quinolin-1-YL)-ethylamine CAS No. 37481-18-8](/img/structure/B1602316.png)
2-(3,4-Dihydro-2H-quinolin-1-YL)-ethylamine
Overview
Description
Scientific Research Applications
Postharvest Quality Maintenance of Fruits and Vegetables
Quinoline derivatives, such as 1-methylcyclopropene (1-MCP), have been studied for their ability to maintain postharvest quality in fruits and vegetables. These compounds work by inhibiting ethylene action or biosynthesis, which is crucial in controlling senescence, over-ripening, and susceptibility to pathogens. Studies have highlighted the effectiveness of such inhibitors in extending the shelf life and maintaining the quality of postharvest produce (Martínez-Romero et al., 2007).
Anticancer and Antimicrobial Applications
Quinoline and its derivatives have been extensively researched for their anticancer and antimicrobial properties. These compounds have demonstrated a broad spectrum of bioactivities, including antitumor, antibacterial, antifungal, and antiparasitic effects. The research has explored various natural and synthetic quinoline alkaloids, emphasizing their potential in drug development for treating cancer and infectious diseases (Shang et al., 2018).
Corrosion Inhibition
In the field of material science, quinoline derivatives have been identified as effective corrosion inhibitors. These compounds form stable chelating complexes with metallic surfaces, providing protection against corrosion. This application is particularly relevant in industrial settings, where metal preservation is critical (Verma et al., 2020).
Pharmaceutical Development
Quinoline-based compounds have been a focus in the development of new pharmaceuticals, owing to their diverse pharmacological activities. The structure of quinoline has been exploited to design drugs with improved efficacy and safety profiles against a range of diseases and disorders, including cancer, malaria, and microbial infections (Hussaini, 2016).
properties
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-7-9-13-8-3-5-10-4-1-2-6-11(10)13/h1-2,4,6H,3,5,7-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWARSIRJIEZMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588424 | |
Record name | 2-(3,4-Dihydroquinolin-1(2H)-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dihydro-2H-quinolin-1-YL)-ethylamine | |
CAS RN |
37481-18-8 | |
Record name | 2-(3,4-Dihydroquinolin-1(2H)-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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